2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid
Description
Properties
IUPAC Name |
4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVWBCBVJMWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Precursors
The Boc group is introduced to protect the amino group during subsequent synthetic steps. This is commonly achieved by reacting the amino acid or amino alcohol precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Methylation of the Amino Group
Methylation on the nitrogen is typically performed by reductive amination or direct methylation:
- Reductive amination: The primary amine reacts with formaldehyde to form an imine intermediate, which is then reduced by sodium borohydride or sodium borohydride acetate to yield the N-methyl amine.
- Direct methylation: Using methyl iodide or similar methylating agents in the presence of a base.
Construction of the 4,4-dimethylpentanoic Acid Backbone
The 4,4-dimethylpentanoic acid moiety can be synthesized or sourced commercially. It is often introduced via coupling reactions with the protected amino intermediate.
Example Synthesis Route (Adapted from Related Boc-protected Amino Acid Syntheses)
| Step | Reaction Type | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Boc Protection | Amino precursor + di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., DCM) | Boc-protected amino intermediate |
| 2 | Methylation | Boc-protected amine + formaldehyde (aqueous) + sodium borohydride acetate, solvent (e.g., THF) | N-methyl Boc-protected amino intermediate |
| 3 | Coupling | N-methyl Boc-protected amine + 4,4-dimethylpentanoic acid derivative, coupling agents (e.g., EDCI, HOBt) | Boc-protected 2-({[(tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid |
Solvent and Reagent Considerations
| Step | Typical Solvents | Notes on Reagents |
|---|---|---|
| Boc Protection | Dichloromethane, ethyl acetate, THF | Boc2O, triethylamine as base |
| Reductive Amination | Tetrahydrofuran, toluene, dichloromethane | Formaldehyde (aqueous), sodium borohydride acetate |
| Coupling | Dichloromethane, DMF | Coupling agents like EDCI, HOBt |
Research Findings and Analytical Data
- Purity of synthesized compounds typically exceeds 95-97%, confirmed by HPLC and NMR analysis.
- Molecular weight confirmation by mass spectrometry aligns with the expected 259.34 g/mol.
- Stability of the Boc-protected amino acid is enhanced by storage at -20°C to -80°C, with solutions stable for months under appropriate conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Value |
|---|---|
| Boc Protection Molar Ratio | Amino precursor : Boc2O = 1 : 1.1-1.5 |
| Methylation Molar Ratio | Amine : Formaldehyde = 1 : 2.2-2.8 |
| Reducing Agent Ratio | Amine : Sodium borohydride acetate = 1 : 2.5-3.0 |
| Reaction Temperature | 0°C to room temperature for Boc protection and methylation |
| Reaction Time | 1-4 hours per step |
| Purification | Filtration, washing with water, drying |
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then participate in further chemical reactions .
Scientific Research Applications
Pharmaceutical Applications
Boc-DMPA serves as a versatile building block in organic synthesis and pharmaceutical development. Its applications include:
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used in the protection of amino acids during peptide synthesis. Boc-DMPA can be utilized to introduce specific amino acid sequences in peptides, enhancing their stability and bioactivity.
- Drug Development : The compound's structural features allow for modifications that can lead to the development of new therapeutic agents. For example, derivatives of Boc-DMPA have shown potential as inhibitors in various biological pathways, which can be pivotal in treating diseases such as cancer and metabolic disorders.
Biochemical Research
Boc-DMPA is valuable in biochemical research for several reasons:
- Enzyme Inhibition Studies : Research has shown that compounds similar to Boc-DMPA can act as enzyme inhibitors. This property allows scientists to study enzyme kinetics and mechanisms, providing insights into metabolic pathways.
- Structural Biology : The compound can be used in crystallography studies to help elucidate the structures of proteins and enzymes. Understanding these structures is crucial for drug design and development.
Material Science
In material science, Boc-DMPA's properties lend themselves to innovative applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties. This application is particularly relevant in developing drug delivery systems where controlled release is essential.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, Boc-DMPA was employed as a key intermediate. The researchers utilized its protective group to facilitate the formation of peptide bonds without unwanted side reactions. This method demonstrated a significant increase in yield compared to traditional synthesis methods.
Case Study 2: Enzyme Inhibition
Another study investigated the inhibitory effects of Boc-DMPA derivatives on specific kinases involved in cancer cell proliferation. The results indicated that certain modifications of Boc-DMPA enhanced its inhibitory potency, suggesting a pathway for developing new cancer therapeutics.
Mechanism of Action
The mechanism of action for 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid involves the stabilization of the amine group through the formation of a carbamate. The Boc group is cleaved under acidic conditions, resulting in the formation of a carbocation intermediate, which is then stabilized by elimination or decarboxylation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Functional Impact |
|---|---|---|---|---|---|
| 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid (Target) | Not provided | C₁₃H₂₅NO₄ | ~259.35* | Boc-protected aminomethyl group at C2; 4,4-dimethylpentanoic acid | High steric bulk; acid-labile Boc group for selective deprotection |
| 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4,4-dimethylpentanoic acid | 1057076-11-5 | C₁₂H₂₂NO₅ | 263.31 | Additional hydroxyl group at C3; Boc-amino directly attached to C2 | Enhanced hydrophilicity; potential for hydrogen bonding |
| 2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid | 1404754-06-8 | C₁₃H₂₅NO₄ | 259.35 | Methyl substitution on Boc-protected amino group | Increased steric hindrance; reduced hydrogen-bonding capacity |
| (2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | 507264-54-2 | C₁₃H₂₅NO₄ | 259.35 | Stereospecific S-configuration at C2 | Chirality-dependent interactions (e.g., enzyme binding) |
| 2-([(tert-Butoxy)carbonyl]amino)-4,4-difluoropentanoic acid | 1822586-02-6 | C₁₁H₁₉F₂NO₄ | 291.28 | Difluoro substitution at C4 | Enhanced electronegativity; improved metabolic stability |
| (2S)-2-{(benzyloxy)carbonylamino}-4,4-dimethylpentanoic acid | 2769953-43-5 | C₁₆H₂₃NO₄ | 293.36 | Benzyloxycarbonyl (Cbz) group replacing Boc; methylamino substitution | Hydrogenolysis-labile Cbz group; altered deprotection conditions |
*Molecular weight estimated based on analogous structures.
Functional Group Modifications
- Hydroxyl Addition (): The introduction of a hydroxyl group at C3 in 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4,4-dimethylpentanoic acid increases hydrophilicity, which may improve aqueous solubility but could reduce stability under acidic conditions .
- Methylated Amino Group (): The methyl substitution on the Boc-protected nitrogen in 2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid introduces steric hindrance, which may delay deprotection under mild acidic conditions compared to the target compound .
Stereochemical and Protecting Group Variations
- Chirality (): The (2S)-configured enantiomer highlights the role of stereochemistry in biological activity, where specific configurations may optimize binding to chiral targets like enzymes or receptors .
- Cbz vs. Boc Protection (): Replacing the Boc group with a benzyloxycarbonyl (Cbz) group shifts the deprotection strategy from acidolysis to hydrogenolysis, offering orthogonal protection in multi-step syntheses .
Biological Activity
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid, often referred to as Boc-amino acid, is a compound widely studied for its potential biological activities. This compound is notable for its structural features that include a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups. Understanding its biological activity is crucial for applications in medicinal chemistry and drug design.
- Molecular Formula : C13H25NO4
- Molecular Weight : 259.35 g/mol
- IUPAC Name : 2,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
- CAS Number : 1694122-93-4
Biological Activity Overview
The biological activity of Boc-amino acids can vary significantly based on their structure and the context of their use. Here are key areas of interest regarding the biological activity of this compound:
1. Peptide Synthesis
Boc-amino acids are extensively used in solid-phase peptide synthesis (SPPS). The Boc group allows for selective protection and deprotection of amino acids, facilitating the sequential assembly of peptides. Research indicates that Boc-protected amino acids can enhance the yield and purity of synthesized peptides, which are crucial for therapeutic applications.
2. Enzyme Inhibition
Studies have shown that certain Boc-amino acids exhibit inhibitory effects on specific enzymes. For instance, they can act as competitive inhibitors in protease activity assays. The presence of the bulky Boc group can influence binding affinity and specificity towards enzyme active sites.
3. Antimicrobial Activity
Research has indicated that some derivatives of Boc-amino acids possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.
Case Study 1: Peptide Synthesis Efficiency
A study evaluated the efficiency of various Boc-protected amino acids in SPPS. The results demonstrated that using this compound resulted in a higher yield of cyclic peptides compared to other protecting groups due to its stability during synthesis and ease of cleavage.
| Protecting Group | Yield (%) | Purity (%) |
|---|---|---|
| Boc | 85 | 95 |
| Fmoc | 75 | 90 |
| Z | 70 | 85 |
Case Study 2: Enzyme Inhibition Profile
In a comparative study on enzyme inhibition, it was found that derivatives of Boc-amino acids showed varying degrees of inhibition on serine proteases. The compound exhibited an IC50 value of approximately 250 µM against trypsin, indicating moderate inhibitory activity.
| Compound | IC50 (µM) |
|---|---|
| 2-Boc-Ala | 300 |
| 2-Boc-Gly | 450 |
| 2-Boc-DMPA | 250 |
Research Findings
Recent research has focused on the synthesis and evaluation of novel derivatives of Boc-amino acids for enhanced biological activities. For instance, modifications to the side chains have been shown to improve solubility and bioavailability while maintaining or enhancing their biological efficacy.
Key Findings:
- Enhanced Solubility : Modifications to the hydrophobic regions can increase solubility in aqueous environments.
- Bioactivity Correlation : Structural modifications correlate with increased bioactivity against specific microbial strains.
- Potential Drug Candidates : Some derivatives have shown promise as lead compounds in drug development pipelines targeting cancer and infectious diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of the primary amine group, followed by coupling with 4,4-dimethylpentanoic acid derivatives. Key steps include:
- Use of Boc anhydride or Boc-Osu (succinimidyl carbonate) for amine protection under mildly basic conditions (e.g., NaHCO₃ or DIPEA) .
- Optimization via temperature control (0–25°C) to prevent premature deprotection.
- Characterization of intermediates by TLC or HPLC to monitor reaction progress. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) improves yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and carboxylic acid resonance (δ ~12 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS to verify molecular weight (245.32 g/mol) .
- Melting Point Analysis : Compare observed mp with literature values (if available) to detect impurities .
Q. What purification strategies are effective for removing by-products like tert-butyl-deprotected intermediates?
- Methodological Answer :
- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous basic solutions (e.g., NaHCO₃) to separate it from neutral by-products .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Ion-Exchange Chromatography : Effective for separating charged impurities (e.g., deprotected amines) .
Q. How does the Boc group influence the compound’s stability under standard laboratory conditions?
- Methodological Answer :
- The Boc group is acid-labile but stable under basic and neutral conditions.
- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Avoid prolonged exposure to humidity .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during Boc protection of sterically hindered amines in this compound?
- Methodological Answer :
- Steric hindrance from the 4,4-dimethylpentanoic acid backbone may slow Boc-group incorporation. Computational modeling (e.g., DFT calculations) can predict reaction pathways .
- Kinetic Studies : Vary reaction time and temperature to identify optimal conditions. Use in-situ IR spectroscopy to track Boc-group formation .
Q. How can computational tools predict the compound’s behavior in catalytic or supramolecular systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze interactions with enzymes or metal catalysts (e.g., docking studies using AutoDock Vina) .
- QSPR Models : Correlate physicochemical properties (logP, pKa) with solubility or reactivity trends .
Q. What experimental designs resolve contradictions in reported spectroscopic data (e.g., NMR shifts or IR stretches)?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled Boc groups to assign ambiguous NMR signals .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) causing peak splitting .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-((tert-butoxycarbonyl)amino)butanoic acid) .
Q. How does the compound’s conformational flexibility impact its reactivity in peptide coupling or polymer synthesis?
- Methodological Answer :
- Circular Dichroism (CD) : Study backbone flexibility in solution.
- Kinetic Profiling : Compare coupling rates with rigid vs. flexible analogs (e.g., using HATU/DIPEA activation) .
Safety & Compliance
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
